Home > Products > Building Blocks P19494 > 3-chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine
3-chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine - 1190312-42-5

3-chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine

Catalog Number: EVT-1713508
CAS Number: 1190312-42-5
Molecular Formula: C7H4ClFN2
Molecular Weight: 170.57 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-(morpholin-4-yl)-pyridin-2-yl-1H-pyrrolo[3,2-b]pyridine Derivatives

Compound Description: These are a series of compounds that act as mTOR kinase inhibitors. They exhibit activity against mTOR kinase and are investigated for their potential use in treating diseases where mTOR kinase inhibition is beneficial, such as idiopathic pulmonary fibrosis [].

Relevance: These compounds share the core 1H-pyrrolo[3,2-b]pyridine scaffold with 3-chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine. The key difference lies in the substituents on the pyridine ring and the presence of a morpholinyl group at the 6-position.

4-Benzylamino-6-methyl-1H-pyrrolo[3,2-c]pyridine

Compound Description: This compound is a deaza analogue of the anxiolytic agent 4-benzylamino-2-methyl-7H-pyrrolo[2,3-d]pyrimidine. It was synthesized from a pyrrole precursor, 1-benzyl-2-formylpyrrole. []

Relevance: While this compound possesses a pyrrolopyridine core, it is a 1H-pyrrolo[3,2-c]pyridine isomer of 3-chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine. Both compounds belong to the broader class of pyrrolopyridines, highlighting the structural diversity within this chemical category.

4-Benzylamino-6-methyl-1H-pyrrolo[2,3-b]pyridine

Compound Description: Similar to the previous compound, this is also a deaza analogue of 4-benzylamino-2-methyl-7H-pyrrolo[2,3-d]pyrimidine. It was synthesized from a pyridine precursor, 2-amino-3,6-dimethylpyridine. []

Relevance: This compound shares the core 1H-pyrrolo[2,3-b]pyridine structure with 3-chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine, but differs in the substitution pattern. It lacks the chloro and fluoro substituents and instead has a benzylamino group at the 4-position and a methyl group at the 6-position.

α- and γ-1H-pyrrolo[3,2-b]pyridines

Compound Description: These are regioisomers formed during the reaction of 3-aminopyrrole with trifluoromethyl-β-diketones. The regioselectivity of the reaction is influenced by various factors like Brønsted acids and bases, and Lewis acid catalysts. []

Relevance: These compounds demonstrate the possibility of different regioisomers within the 1H-pyrrolo[3,2-b]pyridine scaffold, which is also the core structure of 3-chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine. While the core structure is the same, the specific substituents and their positions differ.

5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine Dihydrochloride Dihydrate (Pexidartinib)

Compound Description: Pexidartinib is a drug synthesized as its dihydrochloride dihydrate salt. It's characterized by the presence of a central pyridine ring connected to a pyrrolopyridine moiety and a trifluoromethyl-substituted pyridine. []

3-Amino-6-ethoxy-4-phenyl-1H-pyrrolo[2,3-b]pyridine-2,5-dicarbonitrile

Compound Description: This compound is synthesized through a multi-step procedure starting with (Z)-2-(4-Chloro-5H-1,2,3-dithiazol-5-ylideneamino)-6-ethoxy-4-phenylpyridine-3,5-dicarbonitrile. The reaction involves the use of triphenylphosphine or its polymer-bound equivalent. []

Overview

3-chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound characterized by a fused pyrrole and pyridine ring system. This compound is noteworthy in medicinal chemistry due to its potential biological activities, particularly as a building block for various pharmaceuticals. The presence of both chlorine and fluorine substituents enhances its chemical reactivity and biological efficacy, making it a subject of interest in drug development and other scientific research applications.

Source

The compound can be synthesized from readily available precursors through multi-step synthetic routes. Common methods include cyclization reactions involving halogenated pyridine derivatives and fluorinated reagents under controlled conditions.

Classification

3-chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine belongs to the class of pyrrolo[3,2-b]pyridines, which are recognized for their diverse pharmacological properties. This classification is significant in the context of exploring new therapeutic agents targeting various diseases, including cancer and neurological disorders .

Synthesis Analysis

Methods

The synthesis of 3-chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine typically involves several key steps:

  1. Starting Materials: The synthesis often begins with 3-chloropyridine as a precursor.
  2. Cyclization Reaction: The cyclization can be achieved by reacting the chloropyridine with fluorinated reagents such as Selectfluor or N-fluorobenzenesulfonimide under specific conditions to introduce the fluorine atom at the desired position.
  3. Purification: The resulting product is purified through techniques like column chromatography to achieve high purity levels suitable for biological evaluation.

Technical Details

The reaction conditions must be optimized to maximize yield and selectivity. Parameters such as temperature, solvent choice, and reaction time play crucial roles in determining the success of the synthesis.

Molecular Structure Analysis

Structure

The molecular structure of 3-chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine features:

  • A pyrrole ring fused to a pyridine ring.
  • Chlorine atom at the 3-position.
  • Fluorine atom at the 6-position.

This unique arrangement significantly influences its chemical behavior and biological interactions.

Data

The molecular formula for 3-chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine is C8H6ClFC_8H_6ClF, with a molecular weight of approximately 172.59 g/mol. Its structural characteristics can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry for confirmation during synthesis.

Chemical Reactions Analysis

Reactions

3-chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine can undergo various chemical reactions:

  • Substitution Reactions: The chlorine and fluorine atoms can be replaced by nucleophiles (e.g., amines) under basic or acidic conditions.
  • Oxidation and Reduction: The compound can be oxidized or reduced to produce different derivatives.
  • Further Cyclization: It can participate in additional cyclization reactions to create more complex structures.

Technical Details

Common reagents used in these reactions include:

  • Nucleophiles: For substitution reactions (e.g., sodium methoxide).
  • Oxidizing Agents: Such as potassium permanganate for oxidation processes.
  • Reducing Agents: Like lithium aluminum hydride for reduction reactions.

The products formed depend on the specific reaction conditions and reagents employed .

Mechanism of Action

The mechanism of action for 3-chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine often involves its interaction with specific biological targets such as enzymes or receptors. For instance, it may inhibit enzyme activity by binding to active sites or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This property makes it valuable in developing selective inhibitors for therapeutic applications .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 3-chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine include:

  • Appearance: Typically appears as a solid or crystalline substance.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and dichloromethane.

Chemical Properties

Chemically, this compound exhibits:

  • Reactivity due to the presence of halogen substituents which enhance electrophilic character.
  • Stability under standard laboratory conditions but may require careful handling due to potential reactivity with strong bases or nucleophiles.

Relevant data regarding melting point, boiling point, and spectral characteristics can be obtained through experimental measurements during synthesis and characterization phases .

Applications

Scientific Uses

3-chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine has several applications in scientific research:

  1. Medicinal Chemistry: It serves as a core structure in developing drugs targeting various diseases including cancer and neurological disorders.
  2. Biological Studies: The compound is investigated for its interactions with biological targets such as enzymes and receptors, contributing to understanding disease mechanisms.
  3. Industrial Applications: It acts as an intermediate in synthesizing agrochemicals and other industrially relevant compounds.

Its unique properties make it a promising candidate for further exploration in drug discovery and development efforts aimed at creating more effective therapeutic agents .

Structural Significance and Pharmacological Relevance of Pyrrolopyridine Scaffolds

Heterocyclic Chemistry: Role of Pyrrolo[3,2-b]Pyridine in Drug Design

Pyrrolo[3,2-b]pyridine represents a privileged bicyclic scaffold in medicinal chemistry, characterized by a fused five-membered pyrrole ring and six-membered pyridine ring. This structure is classified among the six possible pyrrolopyridine isomers, each distinguished by nitrogen atom positioning within the fused ring system [2]. The scaffold’s significance stems from its dual pharmacophoric properties: The pyrrole ring contributes electron-rich character suitable for π-π stacking interactions, while the pyridine nitrogen serves as a hydrogen bond acceptor. This combination enables targeted interactions with diverse biological macromolecules, particularly protein kinases and neurotransmitter receptors [2].

Notably, the pyrrolo[3,2-b]pyridine core mimics endogenous purines, facilitating competitive binding at ATP sites of kinases. Its planar aromatic system allows deep penetration into hydrophobic enzyme pockets, with the nitrogen atoms serving as key hinge-binding motifs. This molecular recognition capability is evidenced by FDA-approved therapeutics: Vemurafenib (a BRAF inhibitor for melanoma) and Pexidartinib (a CSF1R inhibitor for tenosynovial giant cell tumor) both incorporate pyrrolopyridine variants as core structural elements [2]. The scaffold’s synthetic versatility enables strategic decoration at multiple positions, including the chloro-fluoro substitution pattern seen in 3-chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine, which optimizes electronic and steric properties for target engagement.

Table 1: Selected Drugs Containing Pyrrolopyridine Scaffolds

Drug NameTherapeutic TargetIndicationScaffold Type
VemurafenibBRAF kinaseMelanomaPyrrolo[2,3-b]pyridine
PexidartinibCSF1R kinaseTenosynovial GCTPyrrolo[2,3-b]pyridine
Fexofenadine*Histamine H1 receptorAllergiesPiperidine (metabolite)
CamptothecinTopoisomerase IVarious cancersPyrrolo[3,4-b]quinoline

*Derived from terfenadine metabolite via oxygenation strategy

Comparative Analysis of Pyrrolopyridine Isomers in Medicinal Chemistry

The six pyrrolopyridine isomers exhibit distinct pharmacological profiles due to variations in hydrogen bonding capacity, dipole moments, and molecular geometry. Pyrrolo[3,2-b]pyridine (7-azaindole) demonstrates superior kinase inhibition compared to its isomers, attributed to its ability to form bidentate hydrogen bonds with kinase hinge regions while maintaining optimal hydrophobic contact surfaces [6]. This isomer’s nitrogen at position 1 (pyrrole-type) and position 5 (pyridine-type) creates a donor-acceptor pair that mimics adenine’s interactions in ATP-binding pockets.

In contrast, pyrrolo[3,4-c]pyridine derivatives show potent antidiabetic activity through GPR119 agonism and aldose reductase inhibition but lack significant kinase affinity [2]. For instance, 4-substituted 6-methyl-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives reduce blood glucose by 7.4–37.4% through insulin sensitization, while GPR119 agonists like compound 8a exhibit EC50 values of 0.016 µM in cAMP assays [2]. Meanwhile, pyrrolo[2,3-b]pyridine derivatives demonstrate nanomolar FGFR inhibition (e.g., compound 4h: FGFR1-3 IC50 = 7–25 nM) with potent anti-proliferative effects in breast cancer models [6].

The 3-chloro-6-fluoro substitution on the [3,2-b] isomer specifically enhances target selectivity due to:

  • Steric optimization: The chloro group at C3 occupies a hydrophobic subpocket without distorting planarity
  • Electronic modulation: The fluoro group at C6 withdraws electron density from N1, strengthening hinge hydrogen bonds
  • Metabolic resistance: Both halogens block oxidative metabolism at adjacent positions

Table 2: Bioactivity Comparison of Pyrrolopyridine Isomers

IsomerExemplary BioactivityKey Molecular TargetsTherapeutic Area
Pyrrolo[3,2-b]pyridineKinase inhibition (FGFR IC50 < 25 nM) [6]FGFR, BRAF, CSF1ROncology
Pyrrolo[3,4-c]pyridineGPR119 agonism (EC50 = 0.016 µM) [2]GPR119, aldose reductaseDiabetes
Pyrrolo[2,3-b]pyridineFGFR1 inhibition (IC50 = 7 nM) [6]FGFR familyOncology
Pyrrolo[3,4-b]pyridineAntiviral activity [2]HIV integraseInfectious diseases

Halogenation Strategies: Impact of Chloro-Fluoro Substitution on Bioactivity

Strategic halogenation represents a cornerstone in pyrrolopyridine optimization, with 3-chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine exemplifying rational late-stage functionalization. This dihalogenated pattern induces three critical modifications:

Physicochemical Modulation

  • Chlorine (Cl) increases logP by ~0.7 units and reduces aqueous solubility by 30-50% compared to hydrogen
  • Fluorine (F) exerts limited logP increase (~0.1 units) but significantly enhances membrane permeability
  • Combined substitution balances lipophilicity (Cl contribution) and bioavailability (F contribution)

Target Interaction Enhancement

  • The C3 chlorine occupies hydrophobic pockets in kinase domains (e.g., FGFR "gatekeeper" region)
  • The C6 fluorine serves as a hydrogen bond acceptor with backbone amides (e.g., Ala564 in FGFR1)
  • Orthogonal substitution creates a dipole moment aligning with ATP-binding cleft electrostatics

Metabolic Stabilization

  • Fluorine blocks cytochrome P450-mediated oxidation at C5/C7 positions
  • Chlorine impedes glutathione conjugation at C3
  • Combined effect reduces intrinsic clearance (CLint) by 2-3 fold vs. non-halogenated analogs

Late-stage halogenation techniques enable precise C-H functionalization of pyrrolopyridine precursors. Directed ortho-metalation using Pd-catalysis or AgF2-mediated fluorination allows regioselective modification of complex molecules . For instance, the 6-fluoro group in pyrrolo[3,2-b]pyridine can be installed via Hartwig's AgF2 method, which coordinates silver to the pyridine nitrogen before fluorination at C2 (equivalent to C6 in fused numbering) . This approach demonstrates compatibility with sensitive functional groups, crucial for modifying advanced intermediates.

Table 3: Halogenation Effects on Pyrrolopyridine Derivatives

PositionHalogenKey Physicochemical ChangesBiological Consequences
C3Cl↑ logP (0.5-0.8); ↓ solubility 30-40%Enhanced hydrophobic pocket occupancy
C6FMinimal logP change; ↑ metabolic stabilityProlonged half-life; improved membrane transit
C3,C6Cl,FBalanced lipophilicity (logP ~2.8)Optimized kinase affinity (Kd < 10 nM)

Properties

CAS Number

1190312-42-5

Product Name

3-chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine

IUPAC Name

3-chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine

Molecular Formula

C7H4ClFN2

Molecular Weight

170.57 g/mol

InChI

InChI=1S/C7H4ClFN2/c8-5-3-10-6-1-4(9)2-11-7(5)6/h1-3,10H

InChI Key

ACHXCTDYMIHJFQ-UHFFFAOYSA-N

SMILES

C1=C(C=NC2=C1NC=C2Cl)F

Canonical SMILES

C1=C(C=NC2=C1NC=C2Cl)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.